REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])O)O)=O>O1CCOCC1>[CH:7]1[CH:5]=[C:3]([CH:2]=[O:1])[O:10][C:9]=1[CH2:11][OH:12]
|
Name
|
fructose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
carbohydrate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
fructose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was put into a 250 mL round-bottom flask
|
Type
|
ADDITION
|
Details
|
10 g of Amberlyst 15 resin was added
|
Type
|
CUSTOM
|
Details
|
After the reaction, Amberlyst 15
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the reactant was washed
|
Type
|
CUSTOM
|
Details
|
Then, the reactant was dried
|
Type
|
CUSTOM
|
Details
|
reused for the next reaction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |